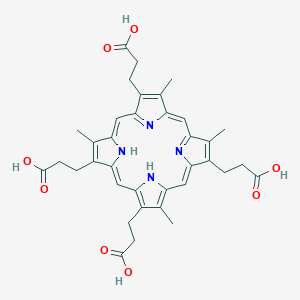
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
Übersicht
Beschreibung
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, also known as ethyl 2-oxo-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a chemical compound that has gained significant attention in the scientific research community. This compound has a unique chemical structure and has been found to have various potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester is not well understood. However, it has been found to have various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to scavenge free radicals. It has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective properties and has been shown to protect against oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is relatively expensive compared to other compounds and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for the use of 4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester in scientific research. One potential direction is the synthesis of new metal complexes using this compound as a ligand. These metal complexes could have potential applications in catalysis and material science. Another potential direction is the study of the compound's neuroprotective properties. This could lead to the development of new treatments for neurodegenerative diseases. Additionally, the compound's anti-inflammatory properties could be studied further to develop new treatments for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4,6-Dim4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid 4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ester has been found to have various potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. It has also been used as a ligand in the preparation of metal complexes. These metal complexes have been found to have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
17994-56-8 |
|---|---|
Produktname |
4,6-Dimethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester |
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h5H,4H2,1-3H3,(H2,10,11,13) |
InChI-Schlüssel |
JFHAMNVZHGKQDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
Synonyme |
ETHYL 4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)


